CNS Anticonvulsant Activity: 2-Phenyl Modification is Required for MES Protection in the Quinazolinone-Indole Series
In the foundational structure-activity relationship (SAR) study by Misra et al., 19 indolylmethyl-quinazolinones were evaluated for CNS activity. While the exact target compound CAS 88514-38-9 is part of this structural class, the study demonstrates that 2-substitution on the indole ring is essential for anticonvulsant activity. Compounds 2c and 2d, which bear a 2-phenyl or 2-alkyl substituent on the indole, provided clear protection in the maximal electroshock (MES) seizure test at a dose of 100 mg/kg, whereas simpler N-3 indolylmethyl analogs without 2-substitution did not exhibit this protective effect [1]. This establishes a class-level inference that the 2-phenyl group, as present in CAS 88514-38-9, is a non-redundant pharmacophoric element for anticonvulsant efficacy.
| Evidence Dimension | In vivo anticonvulsant activity (MES protection) |
|---|---|
| Target Compound Data | Class-level inference: 2-phenylindole-containing quinazolinones are active at 100 mg/kg (compounds 2c/2d in the series). |
| Comparator Or Baseline | Unsubstituted indole or 2-alkyl variants in the same series showed no MES protection at 100 mg/kg. |
| Quantified Difference | Qualitative: Active (protected) vs. Inactive (no protection) at 100 mg/kg i.p. in mice. |
| Conditions | Maximal electroshock (MES) seizure model in mice; intraperitoneal administration at 100 mg/kg. |
Why This Matters
For procurement decisions in CNS research, the presence of the 2-phenyl group is a critical determinant of in vivo activity, making its absence in simpler analogs a functional liability.
- [1] Misra S, Satsangi RK, Tiwari SS. Synthesis and CNS activities of some 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-ones. Pol J Pharmacol Pharm. 1982 Nov-Dec;34(5-6):441-7. PMID: 6138761. View Source
